(2,7-Naphthyridin-4-YL)boronic acid
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Overview
Description
(2,7-Naphthyridin-4-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,7-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-Naphthyridin-4-YL)boronic acid typically involves the borylation of a 2,7-naphthyridine precursor. One common method is the palladium-catalyzed borylation of 2,7-naphthyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2,7-Naphthyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium carbonate, or cesium carbonate are frequently used bases.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(2,7-Naphthyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,7-Naphthyridin-4-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura coupling reactions.
2-Pyridylboronic Acid: Similar in structure but with a pyridine ring instead of a naphthyridine ring.
4-Pyridylboronic Acid: Another pyridine-based boronic acid with different substitution patterns.
Uniqueness: (2,7-Naphthyridin-4-YL)boronic acid is unique due to its 2,7-naphthyridine ring system, which provides distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C8H7BN2O2 |
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Molecular Weight |
173.97 g/mol |
IUPAC Name |
2,7-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5,12-13H |
InChI Key |
IQOZLEVESGTVJS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC2=C1C=CN=C2)(O)O |
Origin of Product |
United States |
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